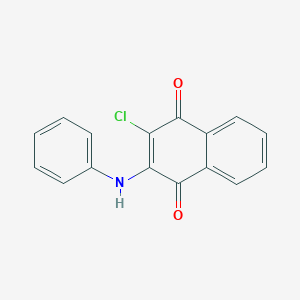

2-Anilino-3-chloro-1,4-naphthoquinone

概要

説明

2-Anilino-3-chloro-1,4-naphthoquinone is a synthetic naphthoquinone derivative characterized by an anilino group at position 2 and a chlorine atom at position 3 of the naphthoquinoidal ring. It is synthesized via nucleophilic substitution reactions between 2,3-dichloro-1,4-naphthoquinone and aniline derivatives under reflux conditions, often catalyzed by bases like potassium carbonate . The compound exhibits notable biological activities, including cytotoxicity and enzyme inhibition, attributed to its redox-active quinone core and substituent-driven electronic effects.

準備方法

The synthesis of 2-Anilino-3-chloro-1,4-naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline under specific conditions. One common method includes refluxing the reactants in a suitable solvent such as ethanol or acetic acid. The reaction can be catalyzed by Lewis acids like BiCl3 to enhance the yield and selectivity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and sustainability.

化学反応の分析

2-Anilino-3-chloro-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and exhibit different biological activities.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its redox properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

Anticancer Agents

2-Anilino-3-chloro-1,4-naphthoquinone has been identified as a crucial intermediate in synthesizing various anticancer drugs. Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for developing novel cancer therapies. For instance, derivatives of this compound have shown promising cytotoxic effects against breast cancer cell lines, significantly outperforming standard treatments like cisplatin .

Mechanisms of Action

The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 protein levels . Additionally, it has been shown to possess anti-inflammatory properties, which can further contribute to its therapeutic potential against cancer .

Biochemical Research

Reagent in Oxidative Stress Studies

In biochemical assays, this compound serves as a valuable reagent for studying oxidative stress and cellular signaling pathways. Its redox properties allow researchers to investigate the mechanisms underlying various diseases .

Case Study: ROS Measurement

A study demonstrated that treatment with this compound led to a concentration-dependent increase in reactive oxygen species (ROS) levels in treated cells, providing insights into its role in oxidative stress-related pathways .

Electrochemical Applications

Electrochemical Sensors

The compound is utilized in developing electrochemical sensors due to its redox-active nature. These sensors can detect various analytes with enhanced sensitivity and specificity. The electrochemical properties of this compound make it suitable for applications in environmental monitoring and biomedical diagnostics .

Environmental Monitoring

Pollutant Detection

In environmental studies, this compound can be employed to detect and quantify pollutants. Its application contributes to assessing and mitigating environmental contamination by providing reliable methods for monitoring toxic substances .

Dyes and Pigments

Colorant Production

The vibrant color properties of this compound make it useful in producing dyes and pigments for textiles and inks. These dyes are known for their stability and resistance to fading, making them valuable in various industrial applications .

作用機序

The biological activity of 2-Anilino-3-chloro-1,4-naphthoquinone is primarily attributed to its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against cancer cells and pathogens . Additionally, the anilino group can interact with specific enzymes, inhibiting their activity and disrupting essential cellular processes.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent positions and functional groups significantly influence solubility, stability, and reactivity. Key comparisons include:

Key Observations :

- The anilino group at C2 improves aromatic π-stacking interactions but may reduce solubility compared to hydroxy or acyl substituents .

- Chlorine at C3 enhances electrophilicity, facilitating redox cycling and enzyme inhibition .

Cytotoxicity and Anticancer Potential

- This compound: Demonstrates moderate cytotoxicity via apoptosis induction, likely targeting Hsp90 and DNA intercalation pathways .

- 2-Acyl-3-anilino-1,4-naphthoquinones: Exhibit stronger Hsp90 inhibition (e.g., IC₅₀ = 0.5 μM for 2-acetyl derivatives) due to acyl group electron-withdrawing effects .

- 3-Chloro-2-amino-1,4-naphthoquinone: Induces leukemia cell differentiation at low doses (1–5 μM) by modulating kinase signaling .

Antimicrobial and Antifungal Activity

- 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Potent antifungal activity against C. krusei (MIC = 2 μg/mL), surpassing the target compound’s efficacy .

- Halogenated derivatives (e.g., 2-bromo-5-hydroxy) : Broad-spectrum antibacterial effects but higher hepatotoxicity .

Enzyme Inhibition

- 2-Acetamido-3-chloro-1,4-naphthoquinone: Inhibits cytosolic phospholipase A₂ (cPLA₂), a key enzyme in inflammation (IC₅₀ = 10 nM) .

- Dichloroallyl lawsone : Blocks dihydroorotate dehydrogenase, crippling pyrimidine biosynthesis (Ki = 27 nM) .

生物活性

2-Anilino-3-chloro-1,4-naphthoquinone is a synthetic compound belonging to the naphthoquinone family, known for its diverse biological activities. Its unique structure, characterized by an anilino group at the 2-position and a chloro group at the 3-position, contributes to its significant pharmacological potential. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by relevant data tables and case studies.

The molecular formula of this compound is with a molecular weight of 284.0466 g/mol. Its structure allows for redox reactions that are crucial for its biological activity.

Antifungal Activity

This compound exhibits potent antifungal properties, particularly against Candida albicans. The mechanism involves the inhibition of the conversion of Candida albicans from its yeast form to a filamentous form, which is critical for its pathogenicity. The compound acts by generating reactive oxygen species (ROS), leading to oxidative stress within fungal cells .

Table 1: Antifungal Activity Against Candida albicans

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0 (Control) | 0 |

| 5 | 12 |

| 10 | 20 |

| 20 | 30 |

Antibacterial Activity

The compound also shows antibacterial effects against various gram-positive and gram-negative bacteria. Its mechanism includes disruption of bacterial cell membranes and interference with DNA synthesis.

Table 2: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving topoisomerase II inhibition and ROS generation.

Case Study: Cytotoxic Effects on Breast Cancer Cells

In a study evaluating cytotoxicity against MDA-MB-231 breast cancer cells, the compound demonstrated an IC50 value of approximately , significantly more potent than standard chemotherapeutic agents like cisplatin .

Table 3: Cytotoxicity Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 0.4 | Cisplatin (31.5) |

| HT-29 | 0.8 | Doxorubicin (1.5) |

| A549 | 1.2 | Etoposide (10) |

The biological activity of this compound can be attributed to several mechanisms:

- Redox Properties : The compound's ability to undergo redox reactions leads to the generation of ROS, which can damage cellular components like DNA and proteins.

- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and proliferation, particularly in cancer cells.

- Apoptosis Induction : By activating apoptotic pathways through mitochondrial dysfunction and caspase activation, it effectively reduces cell viability in cancerous tissues .

Safety and Toxicology

While promising in its therapeutic potential, safety assessments are essential for understanding the toxicity profile of this compound. Preliminary studies suggest moderate toxicity levels; however, further investigations are warranted to establish safe dosage ranges for clinical applications.

Future Directions

Research is ongoing to explore the full potential of this compound in drug development. Future studies may focus on:

- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.

- Mechanistic Studies : Elucidating detailed molecular pathways influenced by this compound.

- Clinical Trials : Evaluating efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-anilino-3-chloro-1,4-naphthoquinone, and how is its structure confirmed?

Answer: this compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with halo-substituted anilines. A palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., t-BuONa) are used to facilitate the reaction, yielding derivatives through regioselective substitution . Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD), which provides bond lengths, angles, and dihedral angles (e.g., planar naphthoquinone system with a 52.38° dihedral angle relative to the anilino benzene ring) . Additional characterization includes:

- FT-IR : Identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O at ~1670 cm⁻¹).

- ¹H/¹³C NMR : Confirms substitution patterns and aromatic proton environments .

Table 1: Key Crystallographic Data from SC-XRD Analysis

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| R factor | 0.040 |

| Dihedral angle | 52.38° |

| Planarity deviation | ≤0.078 Å |

Q. What spectroscopic and chromatographic methods ensure purity and functional group integrity?

Answer: Purity and structural integrity are validated using:

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities (<2% for research-grade compounds) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 297.7 for C₁₇H₁₂ClNO₂) .

- LC-MS : Tracks reaction intermediates and byproducts (e.g., mercapto-substituted derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity in derivative synthesis?

Answer: Optimization involves:

- Catalyst screening : PdCl₂(dppf) improves regioselectivity for the 3-chloro position .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reflux in ethanol (78°C) balances reactivity and side-product suppression .

Table 2: Reaction Optimization Parameters

| Condition | Optimal Value |

|---|---|

| Catalyst | PdCl₂(dppf) |

| Base | t-BuONa |

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Yield | 65–75% |

Q. What methodologies elucidate the antibacterial mechanisms of this compound against MRSA?

Answer: Mechanistic studies employ:

- Minimum Inhibitory Concentration (MIC) assays : Determines potency (e.g., PNP-02 derivative shows MIC = 2 µg/mL, comparable to vancomycin) .

- Time-kill curves : Assess bactericidal kinetics (e.g., 99% MRSA reduction within 24 hours).

- Electron microscopy : Visualizes cell wall/membrane disruption (e.g., pore formation, lysis) .

- Redox cycling assays : Measures ROS generation linked to quinone-mediated oxidative stress .

Q. How do structural modifications influence metal-chelation and redox properties?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance redox activity by stabilizing semiquinone intermediates .

- Metal coordination : The anilino group facilitates chelation with transition metals (e.g., Fe³⁺, Cu²⁺), altering redox potentials and biological activity .

- Computational modeling : DFT studies predict binding affinities and orbital interactions (e.g., HOMO-LUMO gaps for charge-transfer complexes) .

Q. How are contradictions in biological activity data resolved across studies?

Answer: Discrepancies arise from:

- Strain variability : MRSA subtypes exhibit differing efflux pump expression .

- Assay conditions : Varying pH or O₂ levels affect redox cycling efficiency .

- Structural analogs : Minor substitutions (e.g., 4-methylanilino vs. unsubstituted anilino) alter solubility and bioavailability .

Resolution strategies : - Standardize protocols (e.g., CLSI guidelines for MIC assays).

- Cross-validate with orthogonal methods (e.g., fluorescence-based ROS detection and MIC correlation) .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

Answer:

- Hirshfeld surface analysis : Maps N–H⋯O hydrogen bonds (key for crystal packing) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability linked to intermolecular forces.

- Powder XRD : Detects polymorphism, critical for reproducibility in pharmacological studies .

Q. How do computational models predict pharmacokinetic properties of derivatives?

Answer:

特性

IUPAC Name |

2-anilino-3-chloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWCIDRTACZSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148793 | |

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090-16-0 | |

| Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。